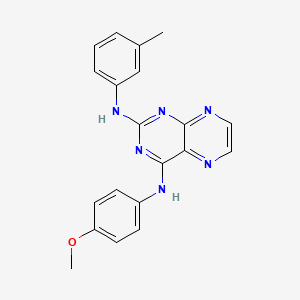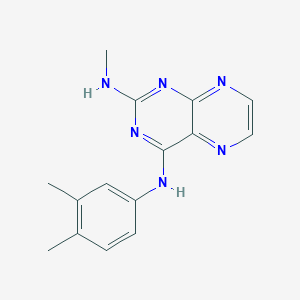
N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine (N2-(3-CMPD)-N4-PPD2,4-DA) is a pteridine derivative that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of two nitrogen atoms and four aromatic rings, which makes it an interesting molecule to study. N2-(3-CMPD)-N4-PPD2,4-DA has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Applications De Recherche Scientifique
N2-(3-CMPD)-N4-PPD2,4-DA has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antioxidant, antifungal, and anti-inflammatory properties, making it a useful molecule in the study of diseases and other biological processes. Additionally, it has been used in the study of cell metabolism and the development of drugs and other therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.
Mode of Action
It is believed to interact with its target receptor, leading to changes in the receptor’s activity . This interaction may alter the receptor’s signaling pathway, resulting in changes to cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Avantages Et Limitations Des Expériences En Laboratoire
N2-(3-CMPD)-N4-PPD2,4-DA has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a convenient molecule for researchers to work with. Additionally, it is a relatively stable molecule, meaning it is not easily degraded or altered by other molecules in the environment. On the other hand, the molecule is not very soluble in water, making it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on N2-(3-CMPD)-N4-PPD2,4-DA. One of the main areas of research is to further understand the mechanism of action of the molecule and how it interacts with other molecules in the body. Additionally, further research could be done to explore the potential medical applications of the molecule, such as its potential use in the development of drugs and other therapeutic agents. Finally, further research could be done to explore the potential environmental applications of the molecule, such as its potential use in the treatment of water pollution.
Méthodes De Synthèse
N2-(3-CMPD)-N4-PPD2,4-DA can be synthesized by a method known as the “one-pot” reaction. This method involves combining the starting materials, 3-chloro-4-methoxyphenyl pteridine (3-CMPD) and phenylpteridine-2,4-diamine (PPD2,4-DA) in a reaction vessel, followed by the addition of a base such as sodium hydroxide to catalyze the reaction. The reaction is then heated and stirred until it is complete. The product, N2-(3-CMPD)-N4-PPD2,4-DA, is then isolated and purified.
Propriétés
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-phenylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O/c1-27-15-8-7-13(11-14(15)20)24-19-25-17-16(21-9-10-22-17)18(26-19)23-12-5-3-2-4-6-12/h2-11H,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVRKXSDDYBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)




![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)
![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)